molecular formula C₂₁H₁₆O₁₂ B023201 Rhein 8-beta-D-Glucuronide CAS No. 70793-10-1

Rhein 8-beta-D-Glucuronide

Cat. No.: B023201
CAS No.: 70793-10-1
M. Wt: 460.3 g/mol
InChI Key: PCIJYIRYSXMDQB-HUTLKBDOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rhein 8-beta-D-Glucuronide is a biochemical reagent primarily used in glycobiology research. It is a metabolite of Rhein, an anthraquinone compound found in various medicinal plants such as Rheum palmatum, Cassia tora, and Aloe barbadensis. This compound is involved in the study of carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhein 8-beta-D-Glucuronide is synthesized through the glucuronidation of Rhein. This process involves the conjugation of Rhein with glucuronic acid in the presence of UDP-glucuronosyltransferase (UGT) enzymes. The reaction typically occurs under mild conditions, with the enzyme catalyzing the transfer of the glucuronic acid moiety to the hydroxyl group of Rhein .

Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to meet commercial demands. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Rhein 8-beta-D-Glucuronide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for its metabolism and biological activity.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Rhein 8-beta-D-Glucuronide exerts its effects through multiple molecular pathways. It interacts with various cellular targets, including enzymes and receptors involved in inflammation, oxidative stress, and cell signaling. The compound’s mechanism of action involves the modulation of these pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: Rhein 8-beta-D-Glucuronide is unique due to its specific glucuronidation at the 8-beta position, which influences its biological activity and stability. This distinct structural feature sets it apart from other similar compounds and contributes to its specific applications in research and medicine .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-(6-carboxy-8-hydroxy-9,10-dioxoanthracen-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O12/c22-9-5-6(19(28)29)4-8-11(9)14(24)12-7(13(8)23)2-1-3-10(12)32-21-17(27)15(25)16(26)18(33-21)20(30)31/h1-5,15-18,21-22,25-27H,(H,28,29)(H,30,31)/t15-,16-,17+,18-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIJYIRYSXMDQB-HUTLKBDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40221055
Record name Rhein 8-beta-D-Glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70793-10-1
Record name Rhein 8-beta-D-Glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070793101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhein 8-beta-D-Glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rhein 8-beta-D-Glucuronide
Reactant of Route 2
Rhein 8-beta-D-Glucuronide
Reactant of Route 3
Rhein 8-beta-D-Glucuronide
Reactant of Route 4
Rhein 8-beta-D-Glucuronide
Reactant of Route 5
Rhein 8-beta-D-Glucuronide
Reactant of Route 6
Rhein 8-beta-D-Glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.